3-(3,4-Difluorophenyl)propanamide
Overview
Description
“3-(3,4-Difluorophenyl)propanamide” is a chemical compound with the CAS Number: 1098350-17-4 . It has a molecular weight of 185.17 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3,4-difluorophenyl)propanamide . Its InChI code is 1S/C9H9F2NO/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Environmental Impact and Herbicidal Activity
Herbicide Retention in Ecosystems : Propanil N-(3,4-dichlorophenyl)propanamide, a related compound, is used as a post-emergent herbicide in paddy rice cultivation. Studies have shown its presence in paddy soil and water, and its accumulation in wetland plants, indicating its environmental persistence and potential impact on human health through consumption of these plants (Perera et al., 1999).
Photocatalysed Degradation Studies : The TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) has been examined, providing insights into the environmental breakdown of such compounds under UV-A and solar light, contributing to our understanding of their environmental fate (Sturini et al., 1997).
Pharmaceutical and Biological Applications
Antimicrobial Properties : 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, structurally similar compounds, have shown promising antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (Baranovskyi et al., 2018).
Pharmacokinetics and Metabolism : Investigations into the pharmacokinetics and metabolism of S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide] in rats have been conducted, shedding light on the potential pharmaceutical applications and safety profile of such compounds (Wu et al., 2006).
Anthelmintic, Antibacterial, and Antifungal Activity : Synthesized derivatives of 3,3-diphenyl propanamide have been evaluated for their anthelmintic, antibacterial, and antifungal activities, demonstrating their potential as multi-purpose pharmaceutical agents (Chaudhary et al., 2019).
Optical and Structural Properties
- Crystal Growth and Nonlinear Optical Material : The growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide), a structurally similar compound, have been studied for their nonlinear optical properties, suggesting potential applications in electro-optic materials (Prabhu et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-(3,4-difluorophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQRRQRBAHSJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)propanamide | |
CAS RN |
1098350-17-4 | |
Record name | 3-(3,4-difluorophenyl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.